molecular formula C17H22N2O B3998361 N-(Adamantan-1-YL)-2-aminobenzamide

N-(Adamantan-1-YL)-2-aminobenzamide

Cat. No.: B3998361
M. Wt: 270.37 g/mol
InChI Key: RZOVNTWSNISUGA-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-2-aminobenzamide is a compound that features an adamantane moiety attached to a 2-aminobenzamide structure. Adamantane is a highly symmetrical, polycyclic cage molecule known for its rigidity and stability. The incorporation of adamantane into various compounds often enhances their stability and bioavailability, making them valuable in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-2-aminobenzamide typically involves the reaction of 1-bromoadamantane with 2-aminobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Another method involves the use of adamantyl nitrates in sulfuric acid media to generate the adamantyl carbocation, which then reacts with 2-aminobenzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-2-aminobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted benzamides.

Scientific Research Applications

N-(Adamantan-1-YL)-2-aminobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-2-aminobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The benzamide structure allows for interactions with various enzymes and receptors, potentially inhibiting their activity. Molecular docking studies suggest that the compound may bind to specific sites on viral proteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamantan-1-YL)-2-aminobenzamide is unique due to its combination of the adamantane moiety with the 2-aminobenzamide structure. This combination enhances its stability, bioavailability, and potential for diverse biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(1-adamantyl)-2-aminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVNTWSNISUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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